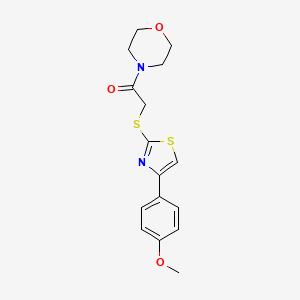

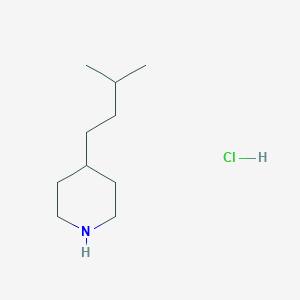

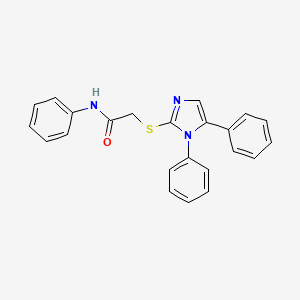

3-Piperidin-4-yl-4,5-dihydro-1,2-oxazole;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Pharmacological Evaluation

- Kumar et al. (2017) conducted research on a series of compounds, including those related to 3-Piperidin-4-yl-4,5-dihydro-1,2-oxazole, focusing on their synthesis and pharmacological evaluation. These compounds were tested for antidepressant and antianxiety activities in mice, demonstrating the potential therapeutic applications of these chemical structures (Kumar et al., 2017).

Heterocyclic Amine Synthesis

- Research by Vyzhdak et al. (2005) explored the synthesis of heterocyclic amines, including derivatives of 1,3-oxazole. This work contributes to the broader understanding of the synthesis processes for compounds like 3-Piperidin-4-yl-4,5-dihydro-1,2-oxazole (Vyzhdak et al., 2005).

Enantioselective Process for CGRP Receptor Inhibition

- A study by Cann et al. (2012) focused on the enantioselective synthesis of a potent calcitonin gene-related peptide (CGRP) receptor antagonist, involving a piperidine derivative, similar to 3-Piperidin-4-yl-4,5-dihydro-1,2-oxazole. This research highlights the application of such compounds in developing receptor-specific drugs (Cann et al., 2012).

Multidrug-Resistant Tuberculosis (MDR-TB) Substance Characterization

- Jayachandra et al. (2018) investigated related substances in a drug for multidrug-resistant tuberculosis (MDR-TB), including piperidine derivatives. Their work involved characterizing these substances using various spectroscopic techniques, contributing to the quality control and development of TB medications (Jayachandra et al., 2018).

Synthesis of Iminoglycitols from Amino Acids

- Swaleh and Liebscher (2002) developed a novel strategy for synthesizing polyhydroxypiperidines, which can be considered as iminoglycitols or 2,6-dideoxyazasugars. This work demonstrates the versatility of piperidine derivatives in synthesizing complex organic molecules (Swaleh & Liebscher, 2002).

作用機序

Target of Action

It is known that similar compounds with a piperidine nucleus have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It is known that this compound is a functionalized cereblon ligand for the development of thalidomide-based protacs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Biochemical Pathways

Given its role as a cereblon ligand for the development of thalidomide-based protacs, it can be inferred that it may be involved in the ubiquitin-proteasome pathway, which is responsible for protein degradation .

Pharmacokinetics

It is known that the compound is a powder form and is stored at 2-8°c , which may have implications for its stability and bioavailability.

Result of Action

Given its role as a cereblon ligand for the development of thalidomide-based protacs, it can be inferred that it may lead to the degradation of specific proteins, potentially altering cellular functions .

Action Environment

It is known that the compound is a powder form and is stored at 2-8°c , which suggests that temperature could be a significant environmental factor affecting its stability.

生化学分析

Biochemical Properties

It is known that compounds containing an oxazole ring, like 3-Piperidin-4-yl-4,5-dihydro-1,2-oxazole;hydrochloride, have a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .

Cellular Effects

It is known that oxazole-containing compounds can interact with various types of cells and influence cellular processes . These compounds can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that oxazole-containing compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that oxazole-containing compounds can exhibit a range of effects in animal models, depending on the dosage .

Metabolic Pathways

Oxazole-containing compounds are known to interact with various enzymes and cofactors .

Transport and Distribution

It is known that oxazole-containing compounds can interact with various transporters and binding proteins .

Subcellular Localization

It is known that oxazole-containing compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

特性

IUPAC Name |

3-piperidin-4-yl-4,5-dihydro-1,2-oxazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c1-4-9-5-2-7(1)8-3-6-11-10-8;/h7,9H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMTVELYFVULEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NOCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2429692.png)

![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-amine;hydrochloride](/img/structure/B2429694.png)

![1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine hydrochloride](/img/no-structure.png)

![3-(3-(4-fluorophenoxy)phenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2429702.png)

![4-Methyl-2-thioxo-1,5,6,7-tetrahydrocyclopenta[1,2-b]pyridine-3-carbonitrile](/img/structure/B2429708.png)

![(3-Methylisoxazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2429709.png)